molecular formula C14H21NO B12659876 alpha-Ethyl-4-phenylpiperidine-4-methanol CAS No. 83763-29-5

alpha-Ethyl-4-phenylpiperidine-4-methanol

Cat. No.: B12659876
CAS No.: 83763-29-5
M. Wt: 219.32 g/mol
InChI Key: MULCGBCHXCTWSK-UHFFFAOYSA-N
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Description

Alpha-Ethyl-4-phenylpiperidine-4-methanol is a chemical compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a phenyl group and a hydroxyl group attached to the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethyl-4-phenylpiperidine-4-methanol typically involves the reaction of piperidine derivatives with ethyl and phenyl groups under controlled conditions. One common method involves the hydrogenation of a precursor compound, such as a piperidinone, in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include the initial synthesis of intermediate compounds followed by purification and final conversion to the target compound. Techniques such as distillation, crystallization, and chromatography are often employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ethyl-4-phenylpiperidine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with modified functional groups, such as ketones, aldehydes, and halogenated compounds .

Scientific Research Applications

Alpha-Ethyl-4-phenylpiperidine-4-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of alpha-Ethyl-4-phenylpiperidine-4-methanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Ethyl-4-phenylpiperidine-4-methanol is unique due to the presence of both the ethyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enhances its utility in various applications .

Properties

CAS No.

83763-29-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(4-phenylpiperidin-4-yl)propan-1-ol

InChI

InChI=1S/C14H21NO/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3

InChI Key

MULCGBCHXCTWSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCNCC1)C2=CC=CC=C2)O

Origin of Product

United States

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